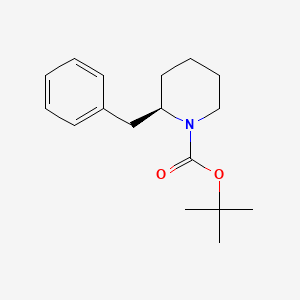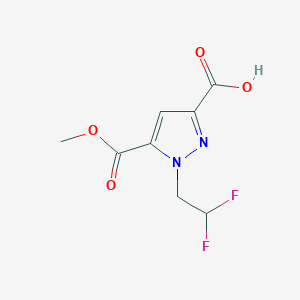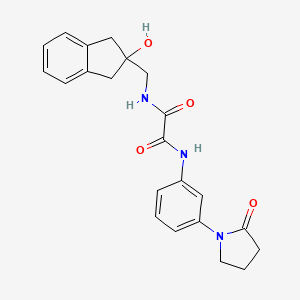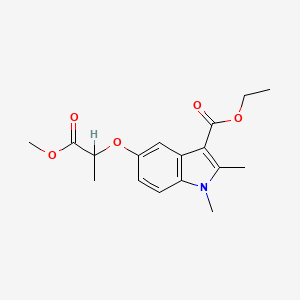
t-Butyl (R)-2-benzylpiperidine-1-carboxylate
カタログ番号 B2936582
CAS番号:
1242146-46-8
分子量: 275.392
InChIキー: RSMLBZLGNDVECE-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl or tert-butyl groups are often used in organic chemistry due to their bulky nature, which can influence the reactivity of the molecule . They are commonly used as protecting groups because they can be added and removed relatively easily .
Synthesis Analysis
The synthesis of t-butyl-protected compounds often involves SN1 reactions, where the t-butyl group is introduced via a reaction with t-butyl alcohol . The exact synthesis process would depend on the specific structure of the target molecule .Molecular Structure Analysis
The t-butyl group has a tetrahedral geometry around the central carbon atom . The exact structure of “t-Butyl ®-2-benzylpiperidine-1-carboxylate” would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
T-Butyl groups can participate in a variety of reactions. For example, they can be removed via acid-catalyzed deprotection . The exact reactions that “t-Butyl ®-2-benzylpiperidine-1-carboxylate” would undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. t-Butyl groups are known to be sterically hindering, which can influence the compound’s reactivity . They are also lipophilic, which can affect the compound’s solubility .科学的研究の応用
Stereoselective Conversions and Preparation of Amino Acids
- Research by Seebach, Bürger, and Schickli (1991) explored the stereoselective conversions of t-Butyl derivatives and the preparation of nonproteinogenic amino acids. This study is significant for understanding the chemical behavior and potential applications of such compounds in synthesizing unique amino acids (Seebach, Bürger, & Schickli, 1991).
Synthesis and Spectral Analysis
- Acheson and Harvey (1976) conducted a study on the synthesis of 9-aminoacridines with bulky substituents, including t-Butyl groups. This research contributes to the understanding of the synthesis processes and spectral properties of such compounds (Acheson & Harvey, 1976).
Molecular Tweezers and Microenvironment Effects
- Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. Their study highlights the effects of microenvironments on the behavior of such complexes, which is crucial for understanding molecular interactions involving t-Butyl derivatives (Zimmerman, Wu, & Zeng, 1991).
C-Methylation and Formation of t-Butyl Compounds
- Meisters and Mole (1974) investigated the exhaustive C-methylation of carboxylic acids to t-Butyl compounds. This process provides insights into the chemical transformations and applications of t-Butyl derivatives in organic synthesis (Meisters & Mole, 1974).
Thermal Decomposition Studies
- Uchida, Kobayashi, and Kozuka (1981) studied the thermal decomposition of certain t-Butyl derivatives, contributing to the understanding of their thermal stability and decomposition pathways (Uchida, Kobayashi, & Kozuka, 1981).
Supramolecular Architectures Involving t-Butyl Compounds
- Cooke, Tremblay, and Hanan (2008) described the synthesis and characterization of Ru(II) complexes with peripheral carboxylic acid functionality based on t-Butyl derivatives. This study is important for understanding the role of such compounds in developing supramolecular architectures (Cooke, Tremblay, & Hanan, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (2R)-2-benzylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLBZLGNDVECE-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)

![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)


![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)


![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)
